molecular formula C16H18F2N2O3 B2918395 N-[2-(Difluoromethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361861-50-7

N-[2-(Difluoromethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2918395
M. Wt: 324.328
InChI Key: LTWACFIJVMIPPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis method for similar compounds involves reacting 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate compound is then reacted with difluoromethoxybenzene in the presence of a base such as potassium carbonate.


Molecular Structure Analysis

The molecular structure of similar compounds can be represented by the InChI code. For example, the InChI code for N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine is 1S/C10H11F2NO2/c1-2-8(13-14)7-5-3-4-6-9(7)15-10(11)12/h3-6,8,10H,2H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 187.15, storage temperature at room temperature (RT), and physical form as a powder .

Safety And Hazards

The safety information for similar compounds includes hazard statements such as “Flammable liquid and vapor”, “Causes skin irritation”, “Causes serious eye irritation”, “May cause respiratory irritation”, "Harmful if swallowed, in contact with skin or if inhaled" .

properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N2O3/c1-2-14(21)20-9-7-11(8-10-20)15(22)19-12-5-3-4-6-13(12)23-16(17)18/h2-6,11,16H,1,7-10H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWACFIJVMIPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Difluoromethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide

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